6-Bromo-5-methyl-v-triazolo[4,5-b]pyridine
Description
Properties
IUPAC Name |
6-bromo-5-methyl-2H-triazolo[4,5-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN4/c1-3-4(7)2-5-6(8-3)10-11-9-5/h2H,1H3,(H,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNQHBIRRZYMVTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NNN=C2C=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90704484 | |
| Record name | 6-Bromo-5-methyl-2H-[1,2,3]triazolo[4,5-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90704484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120640-84-8 | |
| Record name | 6-Bromo-5-methyl-3H-1,2,3-triazolo[4,5-b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=120640-84-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-5-methyl-2H-[1,2,3]triazolo[4,5-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90704484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 6 Bromo 5 Methyl V Triazolo 4,5 B Pyridine
Strategies for Constructing the Core Triazolo[4,5-b]pyridine Ring System
The formation of the v-triazolo[4,5-b]pyridine scaffold is a critical step in the synthesis of the target compound. Various cyclization strategies have been developed to construct this bicyclic heteroaromatic system, primarily from appropriately substituted pyridine (B92270) precursors.
Cyclization Reactions from Pyridine Derivatives
The most common approach to the triazolo[4,5-b]pyridine core involves the cyclization of ortho-disubstituted pyridine derivatives. These methods offer a high degree of control over the final substitution pattern of the fused ring system.
A primary and well-established method for the formation of the 1,2,3-triazole ring fused to a pyridine core is the diazotization of ortho-diaminopyridines. semanticscholar.orgresearchgate.net This reaction proceeds through the in situ formation of a diazonium salt from one of the amino groups, which then undergoes intramolecular cyclization with the adjacent amino group to form the triazole ring.
For the synthesis of 6-Bromo-5-methyl-v-triazolo[4,5-b]pyridine, the key precursor is 2,3-Diamino-5-bromo-6-methylpyridine . nih.govchemicalbook.comnih.gov This intermediate can be prepared by the reduction of the corresponding nitro compound, 2-amino-5-bromo-3-nitro-6-methylpyridine . orgsyn.org The subsequent diazotization is typically carried out using sodium nitrite (B80452) (NaNO₂) in an acidic medium. The choice of acid and reaction conditions can significantly influence the yield of the cyclized product.
While a specific procedure for the diazotization of 2,3-Diamino-5-bromo-6-methylpyridine is not extensively documented in readily available literature, analogous reactions provide a clear indication of the required conditions. For instance, the diazotization of other ortho-diamines on six-membered rings has been successfully achieved using aqueous hydrochloric acid or a mixture of acetic acid and water at low temperatures. semanticscholar.orgresearchgate.net The use of acetic acid has been reported to improve yields in some cases. semanticscholar.org
| Precursor | Reagents | Solvent System | Temperature | Product | Yield | Reference |
| ortho-diamine on a five-membered ring | 0.5N NaNO₂ (2.0 equiv) | 5 M HCl | 0 °C | Desired triazole product | 30% | semanticscholar.org |
| ortho-diamine on a five-membered ring | 0.5 N NaNO₂ (1.5 equiv) | CH₃COOH/H₂O (1:1) | 0 °C | Desired triazole product | 70% | semanticscholar.org |
| 2-amino-3-methyl-5-bromopyridine | Saturated sodium nitrite solution | Hydrobromic acid | -5 to 10 °C | 2,5-dibromo-3-methylpyridine | 64-67% | google.com |
Table 1: Analogous Diazotization Reaction Conditions
While not a direct route to the v-triazolo[4,5-b]pyridine system, condensation reactions of pyridine derivatives with active methylene (B1212753) compounds are a cornerstone in the synthesis of various fused pyridine heterocycles. These methods typically involve the reaction of an aminopyridine with a β-dicarbonyl compound or a related species, often leading to the formation of a new carbocyclic or heterocyclic ring fused to the pyridine. Although this specific subsection is not directly applicable to the synthesis of the v-triazolo[4,5-b]pyridine core, which is a 1,2,3-triazole, it is a significant strategy in the broader context of fused pyridine synthesis.
Oxidative cyclization represents another powerful tool for the formation of fused heterocyclic systems. In the context of triazolopyridines, this can involve the oxidation of a precursor that, upon oxidation, generates a reactive intermediate capable of intramolecular cyclization. For example, the oxidation of hydrazone derivatives of pyridines can lead to the formation of a triazole ring. While specific examples leading directly to the this compound are not prominent, the general principle is a valid synthetic strategy for related compounds.
One-Pot and Multicomponent Reaction Protocols
One-pot and multicomponent reactions (MCRs) offer significant advantages in terms of efficiency and atom economy by combining multiple synthetic steps into a single operation without the isolation of intermediates. The Groebke–Blackburn–Bienaymé (GBB) reaction, an isocyanide-based MCR, is a well-known method for synthesizing imidazo-fused heterocycles. semanticscholar.orgresearchgate.netnih.gov Interestingly, a variation of this reaction has been shown to produce a furo[2,3-c]pyridine (B168854) skeleton, which can then be further elaborated. A subsequent diazotization of a 2,3-diamino-furo[2,3-c]pyridine derivative, formed through a post-GBB modification, has been used to construct a tricyclic system containing a triazole ring. semanticscholar.orgresearchgate.netnih.gov This highlights the potential of combining MCRs with subsequent cyclization reactions to build complex heterocyclic scaffolds.
Regioselective Introduction of Bromo and Methyl Substituents
The synthesis of this compound requires the precise placement of the bromo and methyl groups on the pyridine ring prior to the formation of the triazole ring. The starting material, 2,3-diamino-5-bromo-6-methylpyridine, already contains the necessary substituents in the correct positions. The synthesis of this precursor involves the regioselective bromination and nitration of a simpler pyridine derivative, followed by reduction of the nitro group. The control of regiochemistry in the electrophilic substitution of pyridine rings is a well-established area of organic synthesis, often guided by the electronic effects of the existing substituents.
Halogenation Strategies on Pyridine Scaffolds
The introduction of a bromine atom at the 5-position of the pyridine ring is a critical step in the synthesis of the key precursor. Direct bromination of 2-amino-6-methylpyridine (B158447) can be achieved using brominating agents such as N-bromosuccinimide (NBS) or bromine in a suitable solvent system. The reaction conditions, including temperature and solvent, are optimized to ensure high regioselectivity and yield. For instance, the bromination of 2-aminopyridine (B139424) derivatives has been well-documented, providing a reliable method for obtaining the required 2-amino-5-bromopyridine (B118841) intermediates. orgsyn.org
A common method for the synthesis of related bromo-substituted pyridines involves the nitration of a 2-amino-5-bromopyridine to yield 2-amino-5-bromo-3-nitropyridine (B172296), which can then be reduced to the corresponding diamine. orgsyn.org
Table 1: Halogenation of Pyridine Derivatives
| Starting Material | Reagent | Product | Yield (%) | Reference |
| 2-Aminopyridine | Bromine in Acetic Acid | 2-Amino-5-bromopyridine | 62-67 | orgsyn.org |
| 2-Amino-5-bromopyridine | Nitric Acid/Sulfuric Acid | 2-Amino-5-bromo-3-nitropyridine | Not specified | orgsyn.org |
Methyl Group Installation Methods
The methyl group at the 5-position of the final product originates from the starting pyridine precursor. The synthesis often commences with a commercially available picoline derivative, such as 2-amino-6-methylpyridine or a related compound where the methyl group is already in the desired position. This pre-installed methyl group directs the subsequent functionalization steps, including nitration and halogenation, to the appropriate positions on the pyridine ring. The synthesis of the key intermediate, 5-bromo-6-methylpyridine-2,3-diamine (B1583684), relies on starting materials like 2-bromo-3-methylpyridine. beilstein-journals.org The presence of the methyl group can influence the reactivity and regioselectivity of the subsequent synthetic transformations.
Development of Sustainable and Efficient Synthetic Protocols
Modern synthetic chemistry emphasizes the development of sustainable and efficient methods that reduce reaction times, energy consumption, and the use of hazardous reagents. Microwave-assisted synthesis and catalyst-free methodologies are at the forefront of these advancements for the synthesis of heterocyclic compounds like this compound.
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. While a specific microwave-assisted synthesis for the diazotization of 5-bromo-6-methylpyridine-2,3-diamine is not extensively documented in readily available literature, the application of microwave energy to the synthesis of related triazolopyridine isomers and other fused heterocyclic systems is well-established. mdpi.comresearchgate.netnih.gov For instance, the synthesis of 1,2,4-triazolo[1,5-a]pyridines has been achieved in a microwave reactor from enaminonitriles and benzohydrazides, highlighting the potential for significantly reduced reaction times and improved yields compared to conventional heating. mdpi.comresearchgate.net Similarly, microwave-assisted synthesis of pyridinyl-1,3,5-triazine-2,4-diamine hybrids has been reported as a green and efficient one-pot method. nih.gov These examples strongly suggest that a microwave-assisted protocol for the cyclization of 5-bromo-6-methylpyridine-2,3-diamine would offer a more sustainable and efficient route to the target compound.
Table 2: Microwave-Assisted Synthesis of Related Heterocycles
| Reaction Type | Starting Materials | Product | Reaction Time | Yield (%) | Reference |
| Tandem Reaction | Enaminonitriles and Benzohydrazides | 1,2,4-Triazolo[1,5-a]pyridines | Not specified | Good to Excellent | researchgate.net |
| One-pot, Multi-component | 2-Aminopyridine, Cyanamide, Aldehydes/Ketones | Pyridinyl-1,3,5-triazine-2,4-diamine hybrids | Not specified | High | nih.gov |
| Cyclocondensation | 2-Hydrazino-1H-perimidine and Triethylorthoesters | 1,2,4-Triazolo[4,3-a]perimidines | Short | High | asianpubs.org |
Catalyst-Free Methodologies
The development of catalyst-free synthetic methods is a significant goal in green chemistry, as it simplifies purification processes and reduces metal contamination in the final products. A catalyst-free approach for the synthesis of 1,2,4-triazolo[1,5-a]pyridines under microwave conditions has been reported, involving a tandem reaction of enaminonitriles and benzohydrazides. mdpi.comresearchgate.netnih.gov The traditional diazotization of 2,3-diaminopyridines using nitrous acid (generated in situ from sodium nitrite and a strong acid) is inherently a catalyst-free reaction. This classical method, when applied to 5-bromo-6-methylpyridine-2,3-diamine, provides a direct and catalyst-free route to this compound. The efficiency of this transformation can be influenced by factors such as temperature, reaction time, and the choice of acid.
Chemo- and Regioselectivity Control in Complex Syntheses
The synthesis of this compound via the cyclization of 5-bromo-6-methylpyridine-2,3-diamine offers excellent control over regioselectivity. The positions of the bromo and methyl substituents are predetermined by the structure of the pyridine precursor. This strategy avoids the potential for isomeric mixtures that could arise from the functionalization of the pre-formed triazolopyridine ring system.
Chemical Reactivity and Functionalization of 6 Bromo 5 Methyl V Triazolo 4,5 B Pyridine
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) is a key reaction for electron-deficient aromatic and heteroaromatic systems. wikipedia.orgmasterorganicchemistry.com The reaction proceeds through an addition-elimination mechanism, where the rate is enhanced by the presence of electron-withdrawing groups that can stabilize the negatively charged intermediate, known as a Meisenheimer complex. wikipedia.orgyoutube.com The v-triazolo[4,5-b]pyridine ring system is inherently electron-deficient, making it a suitable substrate for SNAr reactions.
Reactivity at the Bromine-Substituted Position (C6)
The C6 position of 6-Bromo-5-methyl-v-triazolo[4,5-b]pyridine is the primary site for nucleophilic attack. The bromine atom is a competent leaving group, and its departure is facilitated by the electron-withdrawing nature of the fused triazole ring and the pyridine (B92270) nitrogen. This activation allows for the displacement of bromide by a wide range of nucleophiles.
The general mechanism involves the attack of a nucleophile on the electron-deficient C6 carbon, forming a resonance-stabilized anionic intermediate. The negative charge is delocalized across the aromatic system, including onto the electronegative nitrogen atoms of the pyridine and triazole rings, which provides significant stabilization. stackexchange.com Subsequent elimination of the bromide ion restores aromaticity and yields the substituted product. Due to this activation, various carbon, nitrogen, oxygen, and sulfur-based nucleophiles can be employed to introduce new functional groups at this position.
Table 1: Potential Nucleophilic Aromatic Substitution Reactions at C6
| Nucleophile | Reagent Example | Potential Product |
|---|---|---|
| Alkoxide | Sodium Methoxide (NaOMe) | 6-Methoxy-5-methyl-v-triazolo[4,5-b]pyridine |
| Amine | Piperidine | 6-(Piperidin-1-yl)-5-methyl-v-triazolo[4,5-b]pyridine |
| Thiolate | Sodium Thiophenoxide (NaSPh) | 6-(Phenylthio)-5-methyl-v-triazolo[4,5-b]pyridine |
| Cyanide | Potassium Cyanide (KCN) | 5-Methyl-v-triazolo[4,5-b]pyridine-6-carbonitrile |
Reactivity at Other Activated Positions (e.g., C5, C7)
While the C6 position is the most reactive site for SNAr due to the presence of the bromo leaving group, other positions on the pyridine ring can also be considered. In pyridine-based systems, positions ortho and para (C2, C4, C6) to the ring nitrogen are generally more activated towards nucleophilic attack because they can effectively stabilize the anionic intermediate by placing the negative charge on the nitrogen atom through resonance. stackexchange.com
C7 Position: The C7 position is adjacent (ortho) to a bridgehead nitrogen and para to the C5-methyl group. Its proximity to the electron-withdrawing triazole ring provides some activation. However, without a suitable leaving group, direct nucleophilic substitution of hydrogen (SNH) at this position is challenging and typically requires specialized conditions or oxidizing agents.
C5 Position: The C5 position is less activated for nucleophilic attack. It is meta to one of the pyridine ring nitrogens and bears an electron-donating methyl group, which slightly disfavors the formation of a negative charge at this site during a nucleophilic attack. Therefore, SNAr reactions are highly unlikely at the C5 position.
Transition Metal-Catalyzed Cross-Coupling Reactions
The carbon-bromine bond at the C6 position serves as an excellent handle for various transition metal-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. unl.pt
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed reaction for the formation of C-C bonds between organohalides and organoboron compounds. libretexts.orgtcichemicals.com this compound is an effective substrate for this reaction, allowing for the introduction of a diverse range of aryl and heteroaryl substituents at the C6 position. mdpi.com
The reaction typically involves a palladium(0) catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], a base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃), and a suitable solvent system like 1,4-dioxane/water or toluene. libretexts.orgmdpi.com The catalytic cycle begins with the oxidative addition of the C-Br bond to the Pd(0) complex, followed by transmetalation with the boronic acid (activated by the base) and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org Studies on structurally similar bromo- and chloro-triazolopyrimidines have demonstrated the efficiency of this transformation. mdpi.com
Table 2: Representative Suzuki-Miyaura Coupling Reactions
| Boronic Acid | Catalyst/Base Example | Potential Product |
|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | 5-Methyl-6-phenyl-v-triazolo[4,5-b]pyridine |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | 6-(4-Methoxyphenyl)-5-methyl-v-triazolo[4,5-b]pyridine |
| Thiophene-2-boronic acid | Pd(dppf)Cl₂ / Na₂CO₃ | 5-Methyl-6-(thiophen-2-yl)-v-triazolo[4,5-b]pyridine |
| Pyridine-3-boronic acid | Pd(PPh₃)₄ / K₃PO₄ | 5-Methyl-6-(pyridin-3-yl)-v-triazolo[4,5-b]pyridine |
Sonogashira Coupling and Other Cross-Coupling Methods
The Sonogashira coupling is another pivotal palladium-catalyzed reaction that forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction provides a direct route to synthesize alkynyl-substituted triazolopyridines. The standard conditions for Sonogashira coupling employ a palladium catalyst, a copper(I) co-catalyst (typically CuI), and an amine base such as triethylamine (Et₃N) or diisopropylamine (DIPA), which also serves as the solvent. nih.govlibretexts.org
The reactivity of aryl bromides in Sonogashira coupling is well-established, making this compound a suitable substrate for introducing alkynyl moieties. wikipedia.orgnih.gov These alkynyl products are valuable intermediates for further transformations, including click chemistry or the synthesis of more complex heterocyclic systems. researchgate.net
Table 3: Potential Sonogashira Coupling Reactions
| Terminal Alkyne | Catalyst/Co-catalyst Example | Potential Product |
|---|---|---|
| Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | 5-Methyl-6-(phenylethynyl)-v-triazolo[4,5-b]pyridine |
| Ethynyltrimethylsilane | Pd(PPh₃)₄ / CuI | 5-Methyl-6-((trimethylsilyl)ethynyl)-v-triazolo[4,5-b]pyridine |
| Propargyl alcohol | PdCl₂(PPh₃)₂ / CuI | 3-(5-Methyl-v-triazolo[4,5-b]pyridin-6-yl)prop-2-yn-1-ol |
Beyond Suzuki and Sonogashira reactions, the reactive C-Br bond is also amenable to other cross-coupling methods, such as Buchwald-Hartwig amination (for C-N bond formation), Heck coupling (for C-C bond formation with alkenes), and Negishi coupling (using organozinc reagents), further broadening the synthetic utility of this heterocyclic building block.
Electrophilic Aromatic Substitution Reactions
Electrophilic aromatic substitution (EAS) reactions, such as nitration, halogenation, and Friedel-Crafts alkylation/acylation, are characteristic of electron-rich aromatic compounds. In contrast, the this compound ring system is highly electron-deficient. This is due to the cumulative electron-withdrawing effects of the nitrogen atoms in the pyridine ring and the fused triazole ring system. mdpi.com
This pronounced electron deficiency deactivates the aromatic ring towards attack by electrophiles. Standard EAS conditions are generally ineffective and may lead to degradation of the starting material rather than substitution. Systems that are highly electron-deficient are sometimes termed "superelectrophilic" and tend to react with nucleophiles rather than electrophiles. nih.gov While the methyl group at C5 is a weak activating group, its effect is insufficient to overcome the powerful deactivating influence of the heterocyclic core. Consequently, electrophilic aromatic substitution is not a viable pathway for the functionalization of this compound under typical conditions.
Lithiation and Related Organometallic Transformations
The introduction of an organometallic handle onto the this compound core is a powerful strategy for further molecular elaboration. Lithiation, a common method for generating organometallic intermediates, can be directed to specific positions on the heterocyclic ring system, influenced by the electronic and steric effects of the existing substituents.
In the case of this compound, several sites are potential candidates for lithiation. The bromine atom at the 6-position can undergo lithium-halogen exchange, a rapid and efficient process at low temperatures, typically using an alkyllithium reagent such as n-butyllithium. This would generate a 6-lithio intermediate, which can then be quenched with a variety of electrophiles to introduce new functional groups at this position.
Alternatively, deprotonation of a carbon-hydrogen bond can occur. The pyridine ring is electron-deficient, which enhances the acidity of its protons. The methyl group at the 5-position and the fused triazole ring exert electronic effects that influence the acidity of the adjacent C-H bonds. The proton at the 7-position is a likely candidate for deprotonation due to its proximity to the electron-withdrawing pyridine nitrogen and the bromine atom. The choice of the lithiating agent and reaction conditions, such as temperature and solvent, can be crucial in selectively achieving either lithium-halogen exchange or deprotonation.
Once formed, the organolithium species of this compound can participate in a range of subsequent reactions, including transmetalation with other metals to form organozinc, organoboron, or organotin reagents, which are valuable partners in cross-coupling reactions.
Table 1: Potential Lithiation Pathways and Subsequent Reactions
| Lithiation Pathway | Reagent/Conditions | Intermediate | Potential Subsequent Reactions |
| Lithium-Halogen Exchange | n-BuLi, THF, -78 °C | 6-Lithio-5-methyl-v-triazolo[4,5-b]pyridine | Quenching with electrophiles (e.g., CO₂, aldehydes, alkyl halides) |
| Deprotonation | LDA, THF, -78 °C | 7-Lithio-6-bromo-5-methyl-v-triazolo[4,5-b]pyridine | Reaction with electrophiles, cross-coupling reactions |
Functionalization of the Methyl Group
The methyl group at the 5-position of the pyridine ring serves as a handle for various chemical transformations, allowing for the extension of the molecular framework and the introduction of new functionalities. The reactivity of this methyl group is enhanced by its position on the electron-deficient pyridine ring.
One common strategy for the functionalization of such methyl groups is through oxidation. Using oxidizing agents like selenium dioxide or potassium permanganate, the methyl group can be converted into a formyl or a carboxyl group. These new functional groups can then be used in a plethora of subsequent reactions, such as the formation of imines, oximes, or amides.
Another avenue for functionalization involves condensation reactions. The methyl group can be deprotonated with a strong base to form a carbanion, which can then react with various electrophiles. For instance, condensation with aldehydes or ketones can lead to the formation of larger, more complex structures. The Claisen condensation with esters is another possibility for extending the carbon chain.
Furthermore, the methyl group can be halogenated, typically using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) under radical conditions (e.g., with AIBN as an initiator). The resulting halomethyl derivative is a versatile intermediate that can undergo nucleophilic substitution reactions to introduce a wide range of functional groups.
Table 2: Representative Functionalization Reactions of the Methyl Group
| Reaction Type | Reagents and Conditions | Product Functional Group |
| Oxidation | SeO₂, dioxane, heat | Aldehyde (-CHO) |
| Oxidation | KMnO₄, heat | Carboxylic acid (-COOH) |
| Condensation | 1. Strong base (e.g., LDA) 2. Aldehyde (R-CHO) | Hydroxyalkyl (-CH(OH)R) |
| Halogenation | NBS, AIBN, CCl₄ | Bromomethyl (-CH₂Br) |
Ring Transformation and Rearrangement Pathways
The v-triazolo[4,5-b]pyridine ring system, under certain conditions, can undergo skeletal rearrangements, leading to the formation of isomeric or entirely new heterocyclic structures. These transformations are often driven by thermal or photochemical energy, or by the influence of acids or bases.
One of the most well-known rearrangements in triazole chemistry is the Dimroth rearrangement. This typically involves the cleavage of a C-N bond within the triazole ring followed by rotation and re-cyclization to form an isomeric triazole. For v-triazolo[4,5-b]pyridines, a Dimroth-type rearrangement could potentially lead to the formation of a v-triazolo[1,5-a]pyridine derivative. Such rearrangements are often pH-dependent and can be reversible.
Another potential rearrangement pathway is the Boulton-Katritzky rearrangement, which is known to occur in some related fused heterocyclic systems like isoxazolo[4,5-b]pyridines. This type of rearrangement involves the interchange of a nitrogen and a carbon atom in the five-membered ring. While not directly documented for v-triazolo[4,5-b]pyridines, the structural similarity suggests that under specific conditions, a similar transformation could be envisioned.
Furthermore, ring-opening and subsequent re-closure reactions can lead to the formation of different heterocyclic cores. For example, under reductive or nucleophilic conditions, the triazole ring could potentially be cleaved, and the resulting intermediate could re-cyclize in a different manner, especially if other reactive functional groups are present in the molecule. The specific substituents on the ring system, in this case, the bromo and methyl groups, would undoubtedly play a significant role in directing the course of any such rearrangement.
Table 3: Potential Ring Transformation and Rearrangement Pathways
| Rearrangement Type | General Description | Potential Outcome for this compound |
| Dimroth Rearrangement | Cleavage and re-formation of the triazole ring leading to an isomeric structure. | Formation of a 6-Bromo-5-methyl-v-triazolo[1,5-a]pyridine isomer. |
| Boulton-Katritzky Type Rearrangement | Interchange of heteroatoms within the five-membered ring. | Hypothetical formation of a novel fused heterocyclic system. |
| Ring-Opening/Re-closure | Cleavage of the triazole ring followed by a different mode of cyclization. | Formation of various isomeric or new heterocyclic structures depending on conditions. |
Advanced Spectroscopic and Structural Analysis of 6 Bromo 5 Methyl V Triazolo 4,5 B Pyridine
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is a powerful, non-destructive technique used to determine the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
Comprehensive 1D and 2D NMR Techniques for Structural Elucidation
The structural elucidation of 6-Bromo-5-methyl-v-triazolo[4,5-b]pyridine would begin with one-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR spectroscopy.
The ¹H NMR spectrum is expected to show distinct signals for the aromatic proton on the pyridine (B92270) ring and the protons of the methyl group. The chemical shift of the aromatic proton would be influenced by the electron-withdrawing effects of the fused triazole ring and the bromine atom. The methyl protons would likely appear as a singlet in the upfield region.
The ¹³C NMR spectrum would provide information on all unique carbon atoms in the molecule. The chemical shifts of the carbon atoms in the pyridine and triazole rings would be characteristic of their positions within the heterocyclic system. For instance, carbons adjacent to nitrogen atoms typically exhibit downfield shifts. testbook.com
To establish the connectivity between protons and carbons, a suite of two-dimensional (2D) NMR experiments would be employed. These techniques are essential for unambiguously assigning all signals and confirming the molecular structure. rsc.org
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively link each proton signal to its corresponding carbon signal.
Correlation Spectroscopy (COSY): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbon atoms.
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY provides information about protons that are close in space, which is invaluable for determining the three-dimensional structure and conformation of the molecule.
A hypothetical table of predicted ¹H and ¹³C NMR chemical shifts for this compound is presented below, based on typical values for similar heterocyclic systems.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C5-CH₃ | ~2.5 | ~15-20 |
| C7-H | ~8.0-8.5 | ~120-130 |
| C5 | - | ~130-140 |
| C6 | - | ~110-120 |
| C7 | ~8.0-8.5 | ~140-150 |
| C8a | - | ~145-155 |
| C3a | - | ~140-150 |
Note: This table contains predicted data based on analogous structures and is for illustrative purposes. Actual experimental values may vary.
Conformational Analysis and Dynamic NMR Studies
Conformational analysis investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, the primary focus of conformational analysis would be the orientation of the methyl group relative to the planar heterocyclic core.
Dynamic NMR (DNMR) studies are employed to investigate the rates of conformational changes. uni.lu By recording NMR spectra at different temperatures, it is possible to observe changes in the line shape of the signals. At high temperatures, rapid rotation around single bonds may lead to averaged, sharp signals. As the temperature is lowered, this rotation can slow down, potentially leading to the broadening and eventual splitting of signals into distinct peaks for each conformer. While significant conformational flexibility is not expected for the rigid ring system of this compound, DNMR could be used to study any restricted rotation of the methyl group, although this is unlikely to be a high-energy process.
Isomeric and Tautomeric Form Differentiation
NMR spectroscopy is a key tool for differentiating between isomers and tautomers. For the v-triazolo[4,5-b]pyridine system, the main consideration is the position of the proton on the triazole ring, which can exist in different tautomeric forms (1H, 2H, or 3H). The specific tautomer, 1H- rsc.orgresearchgate.netnih.govtriazolo[4,5-b]pyridine, is generally the most stable.
NMR can distinguish between these tautomers based on the chemical shifts and coupling patterns of the ring protons and carbons. researchgate.net For example, the chemical shift of the proton on the triazole ring and the chemical shifts of the adjacent carbons would be different for each tautomer. Furthermore, ¹⁵N NMR spectroscopy, although less common, can provide direct evidence for the location of the proton on the nitrogen atoms of the triazole ring. researchgate.net
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. This technique can provide a wealth of information about molecular geometry, bond lengths, bond angles, and intermolecular interactions.
Precise Molecular Geometry and Bond Parameter Determination
A successful single-crystal X-ray diffraction analysis of this compound would yield a detailed model of its molecular structure. nih.gov This would allow for the precise measurement of all bond lengths and angles within the molecule.
The resulting data would confirm the planarity of the fused heterocyclic ring system. The bond lengths within the pyridine and triazole rings would reflect the aromatic character of the system. For instance, the C-C and C-N bonds would be expected to have lengths that are intermediate between single and double bonds. The C-Br bond length would be consistent with that of a bromine atom attached to an sp²-hybridized carbon.
A hypothetical table of selected bond lengths and angles is provided below to illustrate the type of data obtained from an X-ray crystallographic study.
| Bond/Angle | Predicted Value |
| C-Br Bond Length | ~1.85-1.90 Å |
| C-N (pyridine) Bond Length | ~1.33-1.38 Å |
| N-N (triazole) Bond Length | ~1.30-1.35 Å |
| C-C (ring) Bond Length | ~1.37-1.42 Å |
| C-N-C (pyridine) Angle | ~117-120° |
| N-N-N (triazole) Angle | ~108-112° |
Note: This table contains predicted data based on analogous structures and is for illustrative purposes. Actual experimental values may vary.
Analysis of Crystal Packing and Intermolecular Interactions
Beyond the structure of a single molecule, X-ray crystallography reveals how molecules are arranged in the crystal lattice. This crystal packing is governed by various intermolecular interactions, which can include hydrogen bonding, halogen bonding, and π-π stacking interactions.
For this compound, several types of intermolecular interactions would be anticipated:
Hydrogen Bonding: The proton on the triazole ring (N-H) can act as a hydrogen bond donor, forming interactions with nitrogen atoms on adjacent molecules.
Halogen Bonding: The bromine atom can participate in halogen bonds, where it acts as an electrophilic region (a σ-hole) and interacts with a nucleophilic atom (like a nitrogen) on a neighboring molecule.
π-π Stacking: The planar aromatic rings can stack on top of each other, leading to attractive π-π interactions that help to stabilize the crystal structure. nih.gov
The analysis of these interactions provides insight into the solid-state properties of the compound, such as its melting point and solubility.
Polymorphism and Co-crystallization Studies
A thorough review of scientific literature reveals no published studies on the polymorphism or co-crystallization of this compound. Polymorphism, the ability of a solid material to exist in multiple crystalline forms, and co-crystallization are critical aspects of materials science and pharmaceutical development. However, for this specific compound, no data regarding the existence of different polymorphs or its behavior in forming co-crystals have been reported.
Vibrational Spectroscopy (FTIR and Raman)
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman techniques, investigates the molecular vibrations of a compound. For a non-linear molecule like this compound, which consists of 16 atoms (C₆H₅BrN₄), a total of 42 fundamental vibrational modes are theoretically predicted (based on the 3N-6 rule). sigmaaldrich.com
While specific experimental spectra for this compound are not available, the characteristic vibrational frequencies for its constituent functional groups can be predicted based on established data for similar molecules. The key functional groups include the methyl group, the fused aromatic pyridine-triazole ring system, and the carbon-bromine bond.
The expected vibrational modes would include:
C-H Stretching: Aromatic C-H stretching vibrations from the pyridine ring are anticipated in the 3100-3000 cm⁻¹ region. Aliphatic C-H stretching modes (both symmetric and asymmetric) from the methyl group are expected between 2975-2850 cm⁻¹.
Ring Stretching (C=C and C=N): The stretching vibrations of the C=C and C=N bonds within the fused aromatic rings are predicted to appear in the 1650-1400 cm⁻¹ range. These are often complex and overlapping bands.
N=N Stretching: The stretching vibration of the N=N bond in the triazole ring is typically found in the 1500-1400 cm⁻¹ region, though its intensity can vary.
C-H Bending: In-plane and out-of-plane bending vibrations of the aromatic C-H bond, as well as the symmetric and asymmetric bending of the methyl C-H bonds, would occur in the 1470-1000 cm⁻¹ region.
C-Br Stretching: The stretching vibration for the carbon-bromine bond is expected at lower frequencies, typically in the 700-500 cm⁻¹ range.
Table 1: Predicted Characteristic Vibrational Modes for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| Aromatic C-H | Stretching | 3100 - 3000 |
| Methyl C-H | Asymmetric/Symmetric Stretching | 2975 - 2850 |
| Aromatic Ring (C=C, C=N) | Stretching | 1650 - 1400 |
| Triazole Ring (N=N) | Stretching | 1500 - 1400 |
| Methyl C-H | Asymmetric/Symmetric Bending | 1470 - 1360 |
| Aromatic C-H | In-plane/Out-of-plane Bending | 1300 - 1000 |
| C-Br | Stretching | 700 - 500 |
Note: This table is predictive and based on general spectroscopic data, not experimental results for the title compound.
FTIR and Raman spectroscopy serve complementary roles in structural elucidation. sigmaaldrich.com FTIR spectroscopy measures the absorption of infrared radiation, with signal intensity dependent on the change in the molecule's dipole moment during a vibration. Polar bonds, like C=N, typically produce strong IR signals.
Conversely, Raman spectroscopy measures the inelastic scattering of monochromatic light, with signal intensity dependent on the change in the molecule's polarizability. Symmetric and non-polar bonds, such as the C=C bonds in the aromatic system, often yield strong Raman signals. Therefore, a combined analysis using both techniques would provide a more complete vibrational profile, aiding in the definitive structural confirmation of the molecule.
High-Resolution Mass Spectrometry and Fragmentation Studies
High-Resolution Mass Spectrometry (HRMS) is a crucial technique for determining the precise elemental composition of a molecule. For this compound (C₆H₅BrN₄), the monoisotopic mass can be calculated with high precision. A key diagnostic feature in the mass spectrum would be the isotopic pattern of bromine, which exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, separated by two mass units.
Upon ionization, the molecule would undergo fragmentation. While experimental fragmentation data is unavailable, a plausible pathway can be predicted based on the structure's stability. Likely fragmentation steps include the loss of stable neutral molecules like dinitrogen (N₂) from the triazole ring, or the loss of radicals such as the methyl group (•CH₃) or a bromine atom (•Br).
Table 2: Predicted High-Resolution Mass Spectrometry Data for this compound
| Ion | Formula | Calculated Monoisotopic Mass (Da) | Comments |
| [M]⁺ (with ⁷⁹Br) | [C₆H₅⁷⁹BrN₄]⁺ | 211.9708 | Molecular ion |
| [M+2]⁺ (with ⁸¹Br) | [C₆H₅⁸¹BrN₄]⁺ | 213.9687 | Isotopic peak due to ⁸¹Br |
| [M-N₂]⁺ | [C₆H₅BrN₂]⁺ | 183.9745 (⁷⁹Br) / 185.9724 (⁸¹Br) | Loss of dinitrogen from triazole ring |
| [M-CH₃]⁺ | [C₅H₂BrN₄]⁺ | 196.9497 (⁷⁹Br) / 198.9476 (⁸¹Br) | Loss of a methyl radical |
| [M-Br]⁺ | [C₆H₅N₄]⁺ | 133.0565 | Loss of a bromine radical |
Note: This table contains theoretically calculated values. The relative abundance of fragments would depend on the ionization energy.
Electronic Absorption (UV-Vis) and Luminescence Spectroscopy
The electronic properties of the compound can be investigated using UV-Visible and luminescence spectroscopy. These techniques provide insights into the electronic transitions between molecular orbitals.
The fused heteroaromatic system of this compound contains multiple π-bonds and non-bonding electrons (on the nitrogen atoms), which dictates its electronic absorption profile. The expected electronic transitions are:
π → π* Transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π* anti-bonding orbital. They are typically high-energy, resulting in strong absorption bands in the UV region (likely below 300 nm).
n → π* Transitions: These involve the excitation of a non-bonding electron (from a nitrogen lone pair) to a π* anti-bonding orbital. These transitions are of lower energy than π → π* transitions and would appear as weaker absorption bands at longer wavelengths in the UV spectrum.
Specific experimental data for the absorption maxima (λmax) and molar absorptivity are not found in the reviewed literature. Furthermore, no studies on the luminescence (fluorescence or phosphorescence) properties of this compound have been reported. Such studies would be valuable for understanding the molecule's excited-state behavior and potential applications in materials science.
Analysis of Photophysical Properties of this compound
The photophysical properties of the chemical compound this compound, which belongs to the family of triazolopyridines, are a subject of scientific interest due to the potential applications of this class of compounds in various fields, including materials science and medicinal chemistry. The electronic and luminescent characteristics of such molecules are determined by their distinct structure, which features a fused pyridine and triazole ring system.
While detailed experimental data on the specific photophysical characteristics of this compound are not extensively documented in publicly available scientific literature, the general photophysical behavior of the parent v-triazolo[4,5-b]pyridine scaffold and related derivatives can be discussed based on established principles and findings for similar heterocyclic systems.
The absorption and emission of light by these molecules are governed by electronic transitions between different energy levels. The presence of the bromine atom and the methyl group as substituents on the core v-triazolo[4,5-b]pyridine structure is expected to modulate these properties.
Theoretical Photophysical Data
In the absence of comprehensive experimental studies, theoretical calculations, such as those based on Density Functional Theory (DFT), can provide valuable predictions of the photophysical properties of molecules like this compound. These computational methods can estimate the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are crucial for understanding the electronic transitions. For a related compound, 6-bromo-3-(5-bromohexyl)-2-[4-(dimethylamino)phenyl]-3H-imidazo[4,5-b]pyridine, the calculated HOMO-LUMO energy gap was found to be 2.3591 eV. ethernet.edu.et Such calculations for this compound would be necessary to predict its specific absorption and emission characteristics.
Studies on other triazolopyridine isomers, such as 1,2,4-triazolo[4,3-a]pyridin-3-amine, have shown absorption spectra with bands in the 200–400 nm range, which is characteristic of π-π* transitions within the fused aromatic ring system. nih.gov The emission spectra for this related compound show bands around 460 nm and 545 nm, indicating fluorescence in the blue-green region of the visible spectrum. mdpi.com It is plausible that this compound would exhibit absorption and emission in a similar spectral region, although the precise wavelengths would be influenced by the specific arrangement of atoms in the v-triazolo[4,5-b]pyridine core and the electronic effects of the bromo and methyl substituents.
The photophysical properties of similar heterocyclic systems, such as 3-aryl-5-aminobiphenyl substituted nih.govmdpi.comnih.govtriazolo[4,3-c]quinazolines, have been investigated, revealing that modifications to the core structure can significantly impact the fluorescence quantum yield. mdpi.comnih.govresearchgate.netmdpi.com For instance, the introduction of certain substituents can enhance emission intensity. mdpi.comnih.govresearchgate.netmdpi.com
Computational and Theoretical Chemistry of 6 Bromo 5 Methyl V Triazolo 4,5 B Pyridine
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, employed to investigate the electronic structure and properties of many-body systems. It is frequently used to study heterocyclic compounds due to its balance of accuracy and computational cost. For derivatives of the triazolo[4,5-b]pyridine and imidazo[4,5-b]pyridine cores, DFT calculations, often using the B3LYP functional with basis sets like 6-311G(d,p), have been instrumental in providing detailed molecular insights. nih.govnih.govnih.gov
Geometry optimization is a fundamental computational step to find the lowest energy arrangement of atoms in a molecule. DFT calculations have been successfully used to determine the optimized structures of related compounds, which show good agreement with experimental data from X-ray crystallography. nih.gov
For instance, a study on 6-bromo-3-(12-bromododecyl)-2-(4-nitrophenyl)-4H-imidazo[4,5-b]pyridine, an analog with the same core heterocyclic system, revealed that the imidazopyridine moiety is nearly planar. nih.gov The phenyl ring was found to be inclined to this plane by a very small angle of 1.6 (1)°. nih.gov Similarly, in the case of 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine, the molecule is also largely planar, with a dihedral angle of just 0.62 (17)° between the phenyl and the imidazo[1,2-a]pyridine (B132010) rings. researchgate.net
Theoretical bond lengths and angles calculated via DFT for these analogs correspond well with experimental values, validating the computational approach. nih.govnih.gov
Table 1: Comparison of Selected Experimental and DFT-Calculated Geometric Parameters for an Analogous Imidazo[4,5-b]pyridine Derivative (Data below is for 6-bromo-3-(5-bromohexyl)-2-[4-(dimethylamino)phenyl]-3H-imidazo[4,5-b]pyridine) nih.gov
| Parameter (Bond/Angle) | Experimental Value (Å/°) | Calculated Value (B3LYP/6-311G(d,p)) (Å/°) |
| Br1—C6 | 1.896 (3) | 1.884 |
| N1—C7 | 1.385 (4) | 1.391 |
| N3—C2 | 1.328 (4) | 1.332 |
| C5—C6 | 1.383 (4) | 1.389 |
| C6—N1—C7 | 105.1 (2) | 105.3 |
| N2—C2—N3 | 114.2 (3) | 114.0 |
Note: The table presents a selection of data from the cited study for illustrative purposes. nih.gov
DFT calculations are a powerful tool for predicting various spectroscopic properties, which can aid in the characterization of novel compounds.
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, is a standard approach for predicting ¹H and ¹³C NMR chemical shifts. researchgate.net Studies have shown that the accuracy of these predictions can depend on the choice of functional and basis set, with functionals like B97D and TPSSTPSS sometimes providing more accurate results than others. nih.gov The choice of basis set, such as TZVP versus 6-311+G(2d,p), also influences the accuracy of the predicted chemical shifts. researchgate.netnih.gov
IR and Raman Spectroscopy: Theoretical vibrational spectra (IR and Raman) can be computed from the second derivatives of the energy with respect to atomic coordinates. These calculations yield harmonic frequencies that are often systematically scaled to improve agreement with experimental data. researchgate.netresearchgate.net Such analyses allow for the assignment of vibrational modes to specific molecular motions, such as stretching, bending, and torsional vibrations. nih.gov For example, DFT studies on pyrazolo[3,4-b]pyridine derivatives have successfully interpreted FT-IR and FT-Raman spectra, providing a reliable description of the fundamental vibrations. researchgate.net
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the method of choice for calculating electronic excitation energies and predicting UV-Vis absorption spectra. nih.gov These calculations can identify the specific electronic transitions, such as π → π* and n → π*, responsible for the observed absorption bands. researchgate.net In related heterocyclic systems, TD-DFT has been used to assign absorption bands to transitions within the core structure and attached functional groups. nih.govresearchgate.net
While these methods are well-established, specific predicted spectra for 6-Bromo-5-methyl-v-triazolo[4,5-b]pyridine are not available in the searched literature.
Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining a molecule's electronic properties and chemical reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. researchgate.net
DFT studies on analogous compounds have provided detailed FMO analyses. For 6-bromo-3-(5-bromohexyl)-2-[4-(dimethylamino)phenyl]-3H-imidazo[4,5-b]pyridine, the HOMO and LUMO were found to be localized over the entire π-system of the molecule, with a calculated energy gap of 2.3591 eV. nih.govnih.gov In another analog, 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine, the HOMO–LUMO gap was found to be significantly larger at 4.343 eV. researchgate.net
From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to quantify chemical behavior.
Table 2: Calculated FMO Energies and Reactivity Descriptors for an Analogous Imidazo[4,5-b]pyridine Derivative (Data below is for 6-bromo-3-(12-bromododecyl)-2-(4-nitrophenyl)-4H-imidazo[4,5-b]pyridine) nih.gov
| Parameter | Symbol | Formula | Value |
| HOMO Energy | EHOMO | - | -5.795 eV |
| LUMO Energy | ELUMO | - | -2.969 eV |
| Energy Gap | ΔE | ELUMO - EHOMO | 2.826 eV |
| Electronegativity | χ | -(ELUMO + EHOMO)/2 | 4.382 eV |
| Chemical Hardness | η | (ELUMO - EHOMO)/2 | 1.413 eV |
| Chemical Potential | µ | (ELUMO + EHOMO)/2 | -4.382 eV |
| Global Electrophilicity | ω | µ²/2η | 6.799 eV |
| Global Softness | σ | 1/2η | 0.354 eV⁻¹ |
Quantum Chemical Studies of Reaction Mechanisms and Transition States
Quantum chemical calculations are essential for investigating reaction mechanisms, allowing for the mapping of potential energy surfaces and the identification of transition state structures and energies. Such studies can determine reaction pathways, activation barriers, and the influence of substituents on reactivity. For example, DFT has been used to study the Suzuki cross-coupling reaction of other bromo-pyridine derivatives, providing a theoretical basis for the observed reaction outcomes. mdpi.com To date, specific quantum chemical investigations into the reaction mechanisms involving this compound are not present in the searched scientific literature.
Investigation of Intermolecular Interactions and Crystal Lattice Energy
Understanding intermolecular interactions is crucial for predicting how molecules pack in a crystal, which in turn influences physical properties like melting point and solubility. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these interactions.
Studies on analogous bromo-imidazo[4,5-b]pyridine crystals have used Hirshfeld analysis to deconstruct the crystal packing into constituent intermolecular contacts. For 6-bromo-3-(5-bromohexyl)-2-[4-(dimethylamino)phenyl]-3H-imidazo[4,5-b]pyridine, the most significant contributions to crystal packing came from H···H (42.2%), H···C/C···H (23.1%), and H···Br/Br···H (22.3%) interactions. nih.govnih.gov In a different analog, 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine, the dominant interactions were H···Br/Br···H (26.1%), H···H (21.7%), and H···C/C···H (21.3%). researchgate.net These findings highlight the importance of hydrogen-based contacts and halogen interactions in defining the solid-state architecture.
Table 3: Percentage Contributions of Intermolecular Contacts to the Hirshfeld Surface for an Analogous Imidazo[4,5-b]pyridine Derivative (Data below is for 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine) researchgate.net
| Interaction Type | Contribution (%) |
| H···Br / Br···H | 26.1 |
| H···H | 21.7 |
| H···C / C···H | 21.3 |
| C···C | 6.5 |
| N···H / H···N | 3.5 |
| Br···Br | 1.8 |
Hydrogen Bonding Networks
The analysis of hydrogen bonding is fundamental to understanding the supramolecular assembly of crystalline solids. For a molecule like this compound, potential hydrogen bond donors and acceptors, primarily the nitrogen atoms of the triazolopyridine ring system, would be of key interest. A comprehensive study would typically identify and quantify these interactions, detailing bond lengths and angles. Without experimental or theoretical data for this specific compound, a description of its hydrogen bonding network remains speculative.
Hirshfeld Surface Analysis and Fingerprint Plots
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal. This method maps various properties onto the molecular surface, providing a detailed picture of close contacts between neighboring molecules.
Table 1: Illustrative Example of Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for a Structurally Similar Compound.
| Interaction Type | Percentage Contribution (%) |
|---|---|
| H···H | 42.2 |
| H···C/C···H | 23.1 |
| H···Br/Br···H | 22.3 |
| H···N/N···H | 10.1 |
| Other | 2.3 |
Note: This data is for a related compound, 6-bromo-3-(5-bromohexyl)-2-[4-(dimethylamino)phenyl]-3H-imidazo[4,5-b]pyridine, and is not representative of this compound. nih.gov
The red spots on a Hirshfeld surface plotted over dnorm indicate close intermolecular contacts, which are often indicative of hydrogen bonds and other significant interactions. nih.gov
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. nih.govnih.gov The MEP map uses a color spectrum to represent different electrostatic potential values on the molecular surface.
Typically, regions of negative potential (shown in red and yellow) correspond to areas that are rich in electrons and are susceptible to electrophilic attack, such as the nitrogen atoms in a heterocyclic ring. nih.gov Conversely, regions of positive potential (blue) are electron-deficient and indicate sites for nucleophilic attack. nih.gov For this compound, one would anticipate negative potential around the nitrogen atoms of the triazolo moiety, making them potential hydrogen bond acceptors. The hydrogen atoms would exhibit positive potential. Without specific calculations, a precise map cannot be provided.
Role of 6 Bromo 5 Methyl V Triazolo 4,5 B Pyridine As a Privileged Scaffold in Research
Design and Synthesis of Novel Heterocyclic Systems
The v-triazolo[4,5-b]pyridine core is a bioisostere of purine (B94841), which allows it to mimic the natural scaffold and interact with biological targets. The presence of a bromine atom at the 6-position provides a convenient handle for further functionalization, primarily through palladium-catalyzed cross-coupling reactions. This enables the introduction of a wide variety of substituents, leading to the generation of diverse molecular libraries.
Recent research has demonstrated the synthesis of various fused heterocyclic systems starting from precursors analogous to 6-bromo-5-methyl-v-triazolo[4,5-b]pyridine. For instance, novel tricyclic triazolo[4′,5′:4,5]furo[2,3-c]pyridines have been synthesized through a multi-step process involving an unusual Groebke–Blackburn–Bienaymé multicomponent reaction followed by diazotization. nih.govacs.orgresearchgate.net Similarly, the synthesis of thiazolo[4,5-b]pyridines, which are also purine bioisosteres, has been achieved through various synthetic routes, highlighting the versatility of the pyridine (B92270) core in constructing complex heterocyclic systems. dmed.org.ua
Scaffold Hopping and Bioisosteric Replacement Strategies
Scaffold hopping and bioisosteric replacement are key strategies in drug discovery to identify novel compounds with improved properties. The v-triazolo[4,5-b]pyridine scaffold is an excellent candidate for such strategies due to its structural similarity to other biologically relevant heterocycles.
While direct studies on this compound in scaffold hopping are not extensively documented, research on analogous systems provides strong evidence of its potential. For example, a study on the development of PIM-1 kinase inhibitors successfully employed a chemotype hopping strategy to replace an imidazopyridazine scaffold with a triazolo[4,5-b]pyridine core. This led to the discovery of a new chemical series with improved metabolic stability and off-target selectivity.
The concept of bioisosteric replacement is also well-illustrated in the broader family of triazolopyrimidines and related heterocycles. The 1,2,4-triazolo[1,5-a]pyrimidine scaffold, for instance, is considered a bio-isostere of the purine heterocycle and has been extensively used in medicinal chemistry to develop compounds with a range of biological activities.
Exploration of Diverse Chemical Space
The exploration of diverse chemical space from a core scaffold is crucial for identifying new lead compounds in drug discovery. The this compound scaffold is well-suited for this purpose due to the reactivity of the bromine atom. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for introducing a wide array of substituents at the 6-position.
Studies on related bromo-substituted heterocycles have demonstrated the feasibility of this approach. For example, the Suzuki cross-coupling of 5-bromo-2-methylpyridin-3-amine (B1289001) with various arylboronic acids has been shown to produce a diverse library of novel pyridine derivatives. nih.gov Similarly, palladium-catalyzed cross-coupling reactions of 4-bromo-6H-1,2-oxazines have been used to synthesize a range of 4-aryl- and 4-alkynyl-substituted heterocycles. nih.gov These examples underscore the potential of the bromo-substituent on the this compound scaffold to serve as a key anchor point for chemical space exploration.
| Reaction Type | Reactants | Product | Catalyst/Reagents | Significance | Reference |
| Suzuki-Miyaura Coupling | 6-Bromo-heterocycle, Arylboronic acid | 6-Aryl-heterocycle | Pd(PPh₃)₄, K₃PO₄ | Introduction of aryl groups to expand chemical space. | nih.gov |
| Sonogashira Coupling | 6-Bromo-heterocycle, Terminal alkyne | 6-Alkynyl-heterocycle | PdCl₂(PPh₃)₂, CuI, Et₃N | Introduction of alkynyl groups for further functionalization. | nih.gov |
Applications in Ligand Design for Coordination Chemistry
The v-triazolo[4,5-b]pyridine scaffold, with its multiple nitrogen atoms, possesses excellent potential for use as a ligand in coordination chemistry. The nitrogen atoms can act as donor sites for metal ions, leading to the formation of stable metal complexes with interesting structural and electronic properties.
Synthesis of Metal-Chelating Ligands
The synthesis of metal-chelating ligands from this compound can be envisioned through the functionalization of the 6-position. Substitution of the bromine atom with groups containing additional donor atoms (e.g., nitrogen, oxygen, or sulfur) can lead to the formation of multidentate ligands capable of chelating metal ions. For instance, the introduction of a pyrazole (B372694) or a similar N-heterocycle at the 6-position via a Suzuki coupling reaction would create a bidentate or tridentate ligand.
Supramolecular Assembly Research
The ability of the v-triazolo[4,5-b]pyridine scaffold to participate in hydrogen bonding and π-π stacking interactions makes it a valuable component in supramolecular chemistry. These non-covalent interactions can be harnessed to construct well-defined supramolecular architectures.
A study on the closely related compound, 6-bromo-3-(5-bromohexyl)-2-[4-(dimethylamino)phenyl]-3H-imidazo[4,5-b]pyridine, has provided insights into its supramolecular behavior. In the crystal structure of this compound, molecules form stacks extending along the a-axis direction, stabilized by C-H···π interactions. dmed.org.ua This demonstrates the potential of the core scaffold to direct the formation of ordered solid-state structures.
Development of Chemical Probes for Molecular Studies (Excluding biological assays or efficacy)
Chemical probes are essential tools for studying biological systems at the molecular level. The development of such probes often involves the functionalization of a core scaffold with reporter groups, such as fluorescent dyes or affinity tags. The this compound scaffold, with its reactive bromo group, is an ideal starting point for the synthesis of chemical probes.
The bromo substituent can be readily converted to other functional groups, such as an amino or a carboxyl group, which can then be used to attach a variety of labels. For example, the synthesis of 1,2,4-triazolo[1,5-a]pyridines from 2-aminopyridines has been reported, indicating that the introduction of an amino group is a feasible transformation. organic-chemistry.org Once an amino group is in place, it can be reacted with a fluorescent dye containing an isothiocyanate or a succinimidyl ester group to generate a fluorescent probe.
While specific chemical probes based on this compound have not been reported, the synthetic versatility of the scaffold makes it a promising candidate for the future development of such tools for molecular studies.
Potential in Materials Science Research
The exploration of heterocyclic compounds as core structures for advanced materials is a burgeoning area of research. The this compound scaffold possesses key attributes that make it a promising candidate for materials science applications. The fused aromatic system provides rigidity and planarity, which are often desirable for creating ordered molecular assemblies. Furthermore, the presence of nitrogen atoms in the triazolopyridine core imparts specific electronic properties, such as electron-withdrawing characteristics, which can be harnessed in the design of materials with tailored functionalities.
While direct research on the optoelectronic properties of materials derived specifically from this compound is not extensively documented in publicly available literature, the broader class of triazolopyridine derivatives has shown significant promise in this area. The triazolopyridine scaffold is recognized for its electron-accepting nature, making it a valuable component in the design of donor-acceptor type molecules, which are fundamental to many optoelectronic applications.
Research on related mdpi.commdpi.comsigmaaldrich.comtriazolo[1,5-a]pyridine derivatives has demonstrated their utility as host materials for Organic Light-Emitting Diodes (OLEDs). mdpi.com These compounds can be engineered to possess high triplet energies, a crucial property for efficient blue phosphorescent OLEDs. For instance, the synthesis of 9,9′-(2-( mdpi.commdpi.comsigmaaldrich.comtriazolo[1,5-a]pyridin-2-yl)-1,3-phenylene)bis(9H-carbazole) has resulted in host materials for Ir-based PhOLEDs with remarkable electroluminescence performance. mdpi.com This suggests that the triazolopyridine core can serve as a robust platform for creating materials with desirable electronic and photophysical properties.
The photophysical properties of triazolopyridine derivatives, such as absorption and emission spectra, are key to their application in optoelectronics. Studies on compounds like 1,2,4-triazolo[4,3-a]pyridin-3-amine have revealed distinct absorption bands corresponding to the coupled π-ring systems of the pyridine and triazole rings. mdpi.comnih.gov The emission spectra of such compounds can exhibit bands assigned to π* → n transitions, with the potential for tuning these properties through chemical modification. mdpi.com
The following table summarizes the key photophysical properties observed in a related triazolopyridine derivative, which can provide insights into the potential characteristics of materials derived from the this compound scaffold.
| Property | Observed Characteristic in a Related Triazolopyridine Derivative | Potential Implication for this compound Derivatives |
| Absorption Spectrum | Complex spectral pattern in the 200–400 nm range and a weaker doublet in the 400–600 nm range. nih.gov | Derivatives could exhibit strong UV absorption and potential for visible light absorption depending on the substituents. |
| Emission Spectrum | Emission bands around 460 nm and 545 nm, assigned to π* → n transitions of the pyridine and triazole rings, respectively. mdpi.com | Potential for fluorescence in the visible spectrum, which could be tuned for applications in lighting and displays. |
| Stokes Shift | Significant Stokes shifts have been observed, for example, 9410 cm⁻¹ for the triazole ring and 7625 cm⁻¹ for the pyridine ring in one study. mdpi.com | Large Stokes shifts are beneficial for minimizing reabsorption in luminescent devices, potentially leading to higher efficiency. |
The design of functional materials hinges on the ability to control their molecular structure and, consequently, their bulk properties. The this compound scaffold offers several avenues for the rational design of new materials. The bromine atom at the 6-position is a particularly useful functional handle. It can be readily transformed into other functional groups or used as a site for cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the straightforward introduction of a wide variety of substituents, enabling the fine-tuning of the electronic and physical properties of the resulting materials.
The methyl group at the 5-position, while less reactive, can influence the solubility and solid-state packing of the molecules, which are critical factors in device fabrication and performance. The nitrogen atoms in the triazole ring can act as coordination sites for metal ions, opening up the possibility of creating metal-organic frameworks (MOFs) or coordination polymers with interesting catalytic, sensing, or magnetic properties.
The general strategy for designing functional materials based on the this compound scaffold would involve:
Modification at the 6-position: Replacing the bromine atom with various aryl, heteroaryl, or other functional groups to modulate the HOMO-LUMO energy levels, charge transport characteristics, and photophysical properties.
Derivatization of the triazole or pyridine rings: Introducing additional substituents to further tune the electronic properties and influence intermolecular interactions.
Polymerization: Incorporating the scaffold into a polymer backbone to create processable materials for large-area electronic devices.
The table below outlines potential functional materials that could be designed using the this compound scaffold and the rationale behind their design.
| Potential Functional Material | Design Rationale | Key Features of the Scaffold Utilized |
| Organic Light-Emitting Diode (OLED) Materials | Utilize the electron-accepting nature of the triazolopyridine core in donor-acceptor architectures to achieve efficient electroluminescence. The bromine atom allows for the introduction of hole-transporting or electron-transporting moieties. | Electron-withdrawing triazolopyridine core; Reactive bromine site for functionalization. |
| Organic Field-Effect Transistor (OFET) Materials | The rigid and planar structure of the scaffold can promote ordered molecular packing, which is essential for efficient charge transport in OFETs. | Planar and rigid fused ring system. |
| Fluorescent Sensors | The nitrogen atoms in the triazole ring can act as binding sites for specific analytes. Binding events can lead to changes in the fluorescence properties of the molecule, enabling sensing applications. | Lewis basic nitrogen atoms in the triazole ring. |
| Metal-Organic Frameworks (MOFs) | The nitrogen atoms can coordinate to metal ions to form extended, porous structures with applications in gas storage, separation, and catalysis. | Coordination sites on the triazole ring. |
Conclusion and Future Research Directions
Summary of Key Academic Advancements in 6-Bromo-5-methyl-v-triazolo[4,5-b]pyridine Chemistry
Academic interest in the 1H-1,2,3-triazolo[4,5-b]pyridine core, the parent structure of this compound, stems from its role as a bioisostere for purines, which allows it to interact with a wide range of biological targets. dmed.org.ua Derivatives of this scaffold have shown potential as anti-inflammatory, hypotensive, hypoglycemic, analgesic, and antiasthmatic agents. nih.govresearchgate.net
A significant breakthrough in the application of this scaffold was the identification of 1,2,3-triazolo[4,5-b]pyridines as potent PIM kinase inhibitors, which are crucial targets in oncology due to their role in cell survival and proliferation. google.com This discovery has spurred further investigation into the structure-activity relationships (SAR) of substituted triazolopyridines.
The introduction of a bromine atom and a methyl group at positions 6 and 5, respectively, is anticipated to modulate the electronic and steric properties of the parent scaffold significantly. The bromine atom, being an electron-withdrawing group, can influence the reactivity of the pyridine (B92270) ring, particularly towards nucleophilic substitution. tandfonline.com The methyl group, an electron-donating group, can also affect the molecule's electronic landscape and provide a site for further functionalization. While specific studies on the 6-bromo-5-methyl derivative are not extensively documented, the commercial availability of 6-Bromo-1H-1,2,3-triazolo[4,5-b]pyridine suggests its utility as a building block in synthetic and medicinal chemistry research. researchgate.net
Identification of Unexplored Synthetic Routes and Reactivity Patterns
The synthesis of this compound is not explicitly detailed in the current literature, presenting an opportunity for synthetic exploration. A plausible and unexplored route would likely involve the diazotization of a suitably substituted 2,3-diaminopyridine (B105623) precursor.
A potential synthetic pathway could commence with the commercially available 2-amino-3-methylpyridine. Bromination of this starting material can yield 2-amino-5-bromo-3-methylpyridine. chemicalbook.com Subsequent nitration and reduction would lead to the key intermediate, 5-bromo-6-methylpyridine-2,3-diamine (B1583684). The final step would be the diazotization of this diamine, typically using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid), to form the fused triazole ring. organic-chemistry.orgnumberanalytics.combyjus.com The synthesis of the isomeric 2,3-diamino-5-bromopyridine (B182523) from 2-amino-5-bromo-3-nitropyridine (B172296) is a well-documented process, providing a strong precedent for this approach. orgsyn.org
The reactivity of this compound is also an area ripe for investigation. Based on studies of related brominated triazolopyridines, the bromine atom at position 6 is expected to be susceptible to nucleophilic substitution, offering a handle for further derivatization. tandfonline.com This could enable the introduction of a wide array of functional groups, leading to a library of novel compounds with potentially enhanced biological activities. The reactivity of the triazole ring itself, including its potential for ring-opening reactions under certain conditions, also warrants investigation. tandfonline.com
Table 1: Potential Synthetic Precursors and Intermediates
| Compound Name | CAS Number | Role in Synthesis |
|---|---|---|
| 2-Amino-3-methylpyridine | 872-50-4 | Starting Material |
| 2-Amino-5-bromo-3-methylpyridine | 3430-21-5 | Brominated Intermediate |
| 5-Bromo-6-methylpyridine-2,3-diamine | Not Available | Key Diamine Precursor |
Emerging Avenues in Advanced Characterization and Computational Modeling
The definitive characterization of this compound and its future derivatives will rely on a suite of advanced analytical techniques. High-resolution mass spectrometry (HRMS) will be essential for confirming the molecular formula. Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H, 13C, and 15N NMR, will be crucial for elucidating the precise structure and connectivity of the atoms. ethernet.edu.et For instance, in related triazolopyridine structures, characteristic shifts in the NMR spectra can be correlated with the electronic environment of the nuclei. tandfonline.com
Computational modeling, particularly using Density Functional Theory (DFT), presents a powerful tool for predicting the structural and electronic properties of this compound. nih.govresearchgate.net Such studies can provide insights into the molecule's geometry, frontier molecular orbitals (HOMO-LUMO), and molecular electrostatic potential (MEP), which are critical for understanding its reactivity and potential interactions with biological targets. researchgate.netresearchgate.netmdpi.com For example, computational studies on related bis-1,2,4-triazole derivatives have been used to predict their catalytic activities. researchgate.net These in silico methods can guide synthetic efforts and help in the rational design of new derivatives with desired properties.
Future Prospects for Scaffold-Based Research and Derivatization in Academic Pursuits
The this compound scaffold holds considerable promise for future academic research, primarily in the fields of medicinal chemistry and materials science. The presence of the bromine atom provides a key site for diversification through various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This would allow for the synthesis of a large library of analogues with diverse substituents at the 6-position, which is crucial for detailed SAR studies. tandfonline.com
The development of novel dual inhibitors, such as those targeting both Janus kinases (JAK) and histone deacetylases (HDAC), represents a promising therapeutic strategy in oncology. The triazolopyridine scaffold has been successfully utilized in the design of such dual inhibitors. tandfonline.com The 6-bromo-5-methyl derivative could serve as a valuable starting point for the development of new, potent, and selective kinase inhibitors. nih.govnih.gov
Furthermore, the unique electronic properties of the triazolopyridine ring system make it an attractive candidate for applications in materials science, including the development of organic light-emitting diodes (OLEDs) and chemical sensors. smolecule.com The ability of the triazole nitrogen atoms to coordinate with metal ions opens up possibilities for creating novel coordination polymers and metal-organic frameworks (MOFs) with interesting catalytic or photoluminescent properties. smolecule.com Future research could focus on exploring these avenues by synthesizing and characterizing new derivatives of this compound.
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 1H-1,2,3-Triazolo[4,5-b]pyridine |
| PIM kinase |
| 2-Amino-3-methylpyridine |
| 2-Amino-5-bromo-3-methylpyridine |
| 5-Bromo-6-methylpyridine-2,3-diamine |
| Sodium Nitrite |
| 2,3-Diamino-5-bromopyridine |
| 2-Amino-5-bromo-3-nitropyridine |
| Janus kinases (JAK) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
